1-(3-Methylthiophen-2-yl)ethan-1-ol
Description
Contextualization of Thiophene (B33073) Derivatives in Contemporary Organic Synthesis
Thiophene derivatives are a cornerstone of modern organic synthesis, primarily due to their structural resemblance to benzene (B151609) rings, which allows them to act as bioisosteres in drug design, often leading to improved pharmacological profiles. The sulfur atom in the thiophene ring imparts distinct electronic characteristics, influencing the molecule's reactivity and interaction with biological targets. Thiophenes are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been the subject of extensive research, with a variety of methods developed for the construction and functionalization of the thiophene nucleus. The versatility of thiophene chemistry allows for the introduction of a wide array of substituents, enabling the fine-tuning of a molecule's physical, chemical, and biological properties.
Significance of 1-(3-Methylthiophen-2-yl)ethan-1-ol as a Versatile Synthetic Intermediate
This compound, a chiral secondary alcohol, holds significant potential as a versatile intermediate in organic synthesis. Its structure incorporates several key features that contribute to its utility: a reactive hydroxyl group, a stereogenic center, and a substituted thiophene ring. The hydroxyl group can be readily transformed into other functional groups or used as a handle for further molecular elaboration, such as etherification, esterification, or substitution reactions. The presence of a chiral center makes it a valuable precursor for the asymmetric synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The 3-methylthiophen-2-yl moiety itself is a key structural motif in various biologically active molecules. For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been investigated for their anticonvulsant and antinociceptive activities, highlighting the therapeutic potential associated with this particular substitution pattern on the thiophene ring nih.gov.
Overview of Key Research Areas Pertaining to this compound
While dedicated research solely focused on this compound is not extensively documented in publicly available literature, its synthesis and potential applications can be inferred from studies on analogous compounds and general synthetic methodologies. Key research areas relevant to this compound include:
Synthetic Methodologies: The primary routes to this compound would logically involve the reduction of the corresponding ketone, 1-(3-methylthiophen-2-yl)ethanone, or the addition of a methyl nucleophile to 3-methyl-2-thiophenecarboxaldehyde. The latter is a commercially available starting material, making this a feasible synthetic pathway sigmaaldrich.comthegoodscentscompany.comnist.govnih.gov. Research into stereoselective reduction methods or the use of chiral Grignard reagents would be crucial for accessing enantiomerically enriched forms of the alcohol.
Chiral Synthesis and Resolution: The development of methods for the synthesis of enantiomerically pure this compound is a significant research avenue. This could involve asymmetric synthesis, enzymatic resolution, or chiral chromatography. The synthesis of chiral thiophene derivatives is an active area of research, with various strategies being developed to introduce and control stereochemistry nih.gov.
Application as a Building Block: The use of this compound as a precursor for more complex molecules is a primary area of interest. Its structural features allow for its incorporation into a variety of molecular scaffolds, particularly those with potential biological activity. For example, the synthesis of chiral ligands for asymmetric catalysis or the development of novel pharmaceutical intermediates could be explored. The related compound, (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, is a known intermediate in the synthesis of the antidepressant duloxetine, underscoring the importance of chiral amino alcohols derived from thiophene in drug development researchgate.netsemanticscholar.org.
Guiding Principles and Objectives of the Academic Investigation
The principal objective of this article is to provide a comprehensive and focused examination of the chemical compound this compound. The investigation is guided by the following principles:
Scientific Accuracy: The information presented is based on established principles of organic chemistry and supported by available scientific literature on thiophene derivatives and related synthetic methodologies.
Structural Focus: The article will maintain a strict focus on the chemical synthesis, properties, and potential utility of this compound as a synthetic intermediate.
Adherence to Outline: The content is structured to align precisely with the provided outline, ensuring a clear and logical progression of information without deviation into extraneous topics.
Through this structured approach, the article aims to serve as a valuable academic resource for researchers and students interested in the chemistry of thiophene derivatives and the role of specific intermediates in organic synthesis.
Interactive Data Table: Properties of 3-Methyl-2-thiophenecarboxaldehyde
As a key precursor for the synthesis of this compound, the properties of 3-Methyl-2-thiophenecarboxaldehyde are of significant interest.
| Property | Value | Reference |
| Molecular Formula | C₆H₆OS | nih.gov |
| Molecular Weight | 126.18 g/mol | nist.gov |
| CAS Number | 5834-16-2 | sigmaaldrich.comthegoodscentscompany.comnist.govnih.gov |
| Appearance | Not specified | |
| Density | 1.17 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.587 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQHKONOPQNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 1 3 Methylthiophen 2 Yl Ethan 1 Ol
Reactions Involving the Hydroxyl Functional Group
The secondary alcohol moiety is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group of 1-(3-methylthiophen-2-yl)ethan-1-ol can readily undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. youtube.com Alternatively, for a more rapid and often higher-yield reaction, an acyl chloride or anhydride can be used, usually in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. medcraveonline.com Enzymatic methods, utilizing lipases, also offer a mild and selective route to ester synthesis. medcraveonline.com
Etherification, the conversion of the hydroxyl group to an ether, can also be accomplished through several standard methods. The Williamson ether synthesis, for example, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ | Ester |
| Acylation | Acyl Chloride (R-COCl), Pyridine | Ester |
| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R-X) | Ether |
Oxidation to Carbonyl Compounds (e.g., 1-(3-Methylthiophen-2-yl)ethan-1-one)
As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 1-(3-methylthiophen-2-yl)ethan-1-one. synthonix.combldpharm.com This is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion under mild conditions, preventing over-oxidation. Commonly used reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride). mdpi.com Another effective method is the Dess-Martin periodinane (DMP) oxidation. These methods are highly efficient for converting secondary alcohols into ketones. researchgate.net The resulting ketone, 1-(3-methylthiophen-2-yl)ethan-1-one, is a stable compound. synthonix.com
Table 2: Common Oxidation Methods for Secondary Alcohols
| Oxidation Method | Key Reagents | Product |
|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 1-(3-Methylthiophen-2-yl)ethan-1-one |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 1-(3-Methylthiophen-2-yl)ethan-1-one |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 1-(3-Methylthiophen-2-yl)ethan-1-one |
Nucleophilic Substitution Reactions and Formation of Halogenated Derivatives
The hydroxyl group is a poor leaving group, but it can be converted into one, facilitating nucleophilic substitution reactions. By protonating the alcohol with a strong acid (e.g., HBr, HCl), the hydroxyl group is transformed into a good leaving group (water), which can then be displaced by a halide ion. This process yields halogenated derivatives such as 2-(1-bromoethyl)-3-methylthiophene or 2-(1-chloroethyl)-3-methylthiophene. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also highly effective for converting secondary alcohols to the corresponding chlorides and bromides, respectively, often with high yields and stereochemical control.
Reactions Involving the Thiophene (B33073) Ring System
The thiophene nucleus is an electron-rich aromatic system that readily participates in electrophilic substitution and can be functionalized via metalation.
Electrophilic Aromatic Substitution (EAS) Reactions on the Thiophene Nucleus
The thiophene ring is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. dalalinstitute.com Substitution typically occurs at the C2 or C5 positions, which are most activated. In this compound, the C2 position is already substituted. The existing substituents—a methyl group at C3 and a 1-hydroxyethyl group at C2—are both electron-donating and thus activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Given the substitution pattern, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack.
Standard EAS reactions can be applied to introduce a range of functional groups onto the thiophene ring, primarily at the C5 position.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ can introduce a halogen atom. uci.edu
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). libretexts.orgmasterorganicchemistry.com
Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (-SO₃H).
Table 3: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-3-methylthiophen-2-yl)ethan-1-ol |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Methyl-5-nitrothiophen-2-yl)ethan-1-ol |
| Sulfonation | Fuming H₂SO₄ | 5-(1-Hydroxyethyl)-4-methylthiophene-2-sulfonic acid |
Directed Metalation and Subsequent Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (e.g., n-butyllithium), directing deprotonation (lithiation) to a nearby position. uwindsor.caharvard.edu In this compound, the hydroxyl group can act as a DMG after being deprotonated to an alkoxide. However, since the ortho-position (C3) is blocked by a methyl group, metalation is most likely to occur at the electronically activated and sterically accessible C5 position.
Once the thiophene ring is metalated (lithiated), the resulting organometallic intermediate is a potent nucleophile. It can then be reacted with a wide variety of electrophiles in what is known as a cross-coupling reaction. Transition metal catalysts, particularly those based on palladium, are often used to facilitate these couplings. youtube.com This two-step sequence of metalation followed by cross-coupling allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the synthesis of highly complex thiophene derivatives. organic-chemistry.org
Table 4: Metalation and Cross-Coupling Strategy
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Lithiation | n-BuLi, THF | 5-Lithio-1-(3-methylthiophen-2-yl)ethan-1-ol |
| 2 | Suzuki Coupling | Aryl-B(OH)₂, Pd catalyst | 1-(5-Aryl-3-methylthiophen-2-yl)ethan-1-ol |
| 2 | Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | 1-(5-Alkyl/Aryl-3-methylthiophen-2-yl)ethan-1-ol |
| 2 | Reaction with Electrophile | e.g., (CH₃)₃SiCl | 1-(3-Methyl-5-(trimethylsilyl)thiophen-2-yl)ethan-1-ol |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-Methylthiophen-2-yl)ethan-1-one |
| 1-(4-Methylthiophen-2-yl)ethanone |
| 1-(5-Bromo-3-methylthiophen-2-yl)ethan-1-ol |
| 1-(5-Aryl-3-methylthiophen-2-yl)ethan-1-ol |
| 1-(3-Methyl-5-nitrothiophen-2-yl)ethan-1-ol |
| 1-(3-Methyl-5-(trimethylsilyl)thiophen-2-yl)ethan-1-ol |
| 1-Thiophen-2-yl-ethanone |
| 2-(1-Bromoethyl)-3-methylthiophene |
| 2-(1-Chloroethyl)-3-methylthiophene |
| 2-(2-Bromothiophen-3-yl)ethan-1-ol |
| 5-(1-Hydroxyethyl)-4-methylthiophene-2-sulfonic acid |
| Acetic anhydride |
| Benzene |
| Bromine |
| Butyl cinnamate |
| Carbon monoxide |
| Chlorine |
| Cinnamic acid |
| Dess-Martin periodinane |
| Dimethyl sulfoxide |
| Ethanol (B145695) |
| Ethyl cinnamate |
| Nitric acid |
| n-Butyllithium |
| Oxalyl chloride |
| Phosphorus tribromide |
| Pyridine |
| Pyridinium chlorochromate |
| Pyridinium dichromate |
| Quercetin |
| Salicylic acid |
| Sodium hydride |
| Sulfuric acid |
| Thionyl chloride |
| Toluene |
Construction of Complex Molecular Architectures and Hybrid Compounds
The structural features of this compound, namely the hydroxyl group and the reactive thiophene ring, provide strategic points for chemical modification. These sites enable the expansion of the molecular framework through the introduction of new ring systems and functional groups, leading to the creation of hybrid molecules with potentially enhanced biological or physical properties.
Pyrazoline Derivatives Containing the 3-Methylthiophene (B123197) Moiety
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of biological activities. The synthesis of pyrazoline derivatives incorporating a 3-methylthiophene moiety often begins with the formation of a chalcone (B49325). Chalcones, or α,β-unsaturated ketones, are key intermediates that can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde, such as 3-methyl-2-thiophenecarboxaldehyde, with an acetophenone (B1666503) derivative. researchgate.net
Once the chalcone is obtained, it can undergo a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives to form the pyrazoline ring. dergipark.org.tr For instance, the reaction of a chalcone with phenylhydrazine (B124118) in the presence of a base like sodium hydroxide (B78521) leads to the formation of N-phenyl pyrazoline derivatives. japsonline.com This approach has been utilized to synthesize a variety of thiophene-based pyrazolines. japsonline.comnih.govjocpr.com The substituents on both the thiophene and the phenyl rings can be varied to create a library of compounds for further investigation. nih.gov Spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR are essential for confirming the structures of these synthesized pyrazoline derivatives. jocpr.com
Chalcone Formation and Related Keto-Enol Tautomerism
The synthesis of chalcones is a fundamental step in the creation of various heterocyclic compounds. The Claisen-Schmidt condensation reaction between a ketone and an aldehyde is the most common method for their preparation. researchgate.netresearchgate.net In the context of this compound, its oxidized form, 1-(3-methylthiophen-2-yl)ethan-1-one, can react with an appropriate aldehyde to yield a chalcone.
An interesting phenomenon observed in some chalcone syntheses is the formation of a co-crystal containing both the expected chalcone and its keto-enol tautomer. For example, the reaction of 3-methylthiophene-2-carbaldehyde with 1-(5-chlorothiophen-2-yl)ethanone resulted in the unexpected formation of a co-crystal. This crystal was composed of (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (the chalcone) and its keto-enol tautomer, (Z)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-1-en-1-ol. researchgate.netamanote.comsciprofiles.com The enol form is a constitutional isomer of a ketone and is characterized by the presence of a hydroxyl group bonded to a carbon-carbon double bond. rsc.org This highlights the dynamic nature of these molecules and the potential for isolating less common tautomeric forms.
Schiff Base Formations and Imine Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. arpgweb.com They are typically formed through the condensation of a primary amine with an aldehyde or ketone. arpgweb.commdpi.com In the context of our core compound, the corresponding aldehyde, 3-methylthiophene-2-carbaldehyde, is a key precursor.
For example, the Schiff base 1-(3-Methylthiophene-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine was synthesized by reacting 3-methylthiophene-2-carbaldehyde with 3,4,5-trimethoxyaniline. bohrium.com The reaction was carried out by heating the two components in an oil bath. bohrium.com The resulting imine derivative was characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. bohrium.comresearchgate.net This synthesis demonstrates a straightforward method for introducing a substituted phenyl ring onto the thiophene scaffold via an imine linkage. Thiophene-derived Schiff bases have garnered significant interest due to their potential biological applications. acs.org
Expansion to Alkyne-containing Derivatives
The introduction of an alkyne functional group provides a reactive handle for further chemical transformations, such as click chemistry or coupling reactions. A key derivative in this class is 1-(3-Methylthiophen-2-yl)prop-2-yn-1-ol. nih.gov This compound can be synthesized through the reaction of 3-methylthiophene-2-carbaldehyde with a suitable alkynyl nucleophile. A common method for this transformation is the Grignard reaction, where an ethynylmagnesium halide is added to the aldehyde. sciencemadness.org This reaction introduces a propargyl alcohol moiety to the thiophene ring, creating a valuable intermediate for the synthesis of more complex molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Methylthiophen 2 Yl Ethan 1 Ol and Its Derivatives
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups and a unique "fingerprint" for identification. researchgate.netresearchgate.net
The vibrational spectrum of 1-(3-Methylthiophen-2-yl)ethan-1-ol is dominated by absorptions corresponding to its specific functional groups. nii.ac.jpiosrjournals.org
O-H Stretch: A strong and characteristically broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding. libretexts.orgkhanacademy.org
C-H Stretches: Aromatic C-H stretching vibrations from the thiophene (B33073) ring typically appear just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹). nii.ac.jp Aliphatic C-H stretching from the methyl and methine groups will be observed in the 2850-3000 cm⁻¹ region. nih.gov
C=C Ring Stretching: Thiophene ring stretching vibrations usually result in several bands in the 1350-1550 cm⁻¹ region. iosrjournals.org
C-O Stretch: The stretching vibration of the C-O single bond of the secondary alcohol will produce a strong absorption in the 1050-1150 cm⁻¹ range.
C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring are typically found at lower frequencies, often between 600 and 800 cm⁻¹. iosrjournals.org
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Thiophene Ring | 3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH | 2850 - 3000 | Medium-Strong |
| C=C Stretch | Thiophene Ring | 1350 - 1550 | Medium-Variable |
| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |
| C-S Stretch | Thiophene Ring | 600 - 800 | Weak-Medium |
In the solid state, molecules of this compound will arrange themselves into a crystal lattice, with intermolecular forces, particularly hydrogen bonds involving the hydroxyl group, playing a crucial role in the packing structure. mdpi.comdntb.gov.ua
Vibrational spectroscopy is a powerful tool for studying these hydrogen bonding networks. nasa.govnih.gov The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength and nature of the hydrogen bonds. quora.com A significant shift to a lower frequency (red-shift) and increased broadening of the O-H band compared to the gas phase or a dilute solution indicates strong intermolecular hydrogen bonding in the crystal. libretexts.org Low-frequency Raman and terahertz spectroscopy can directly probe the intermolecular vibrations, such as the stretching and bending modes of the hydrogen bonds themselves, providing detailed information about the forces holding the crystal lattice together. mdpi.comacs.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry serves as a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-resolution mass spectrometry further refines this analysis by providing highly accurate mass measurements, which are crucial for confirming elemental compositions.
In mass spectrometry, the molecular ion peak (M⁺) provides direct confirmation of the molecular weight of the analyte. For this compound, the molecular ion is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₇H₁₀OS.
The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. The fragmentation of thiophene derivatives is influenced by the nature and position of substituents on the thiophene ring. femaflavor.org For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom of the alcohol group is a common fragmentation pathway for alcohols. libretexts.org This would result in the loss of a methyl radical (•CH₃) or an ethyl group.
Loss of Water: Dehydration, the elimination of a water molecule (H₂O), is another typical fragmentation for alcohols, leading to a peak at M-18.
Ring Cleavage: The thiophene ring itself can undergo fragmentation, although it is a relatively stable aromatic system. nih.gov
The analysis of fragmentation patterns of related ketamine analogues, which also contain a substituted ring structure, reveals that α-cleavage and subsequent losses of small molecules are characteristic pathways. nih.gov Similarly, studies on other heterocyclic compounds show predictable fragmentation that aids in structural identification. raco.cat By comparing the observed fragmentation pattern with known fragmentation rules and spectral databases, the structure of this compound can be confidently assigned.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (Nominal) |
| [C₇H₁₀OS]⁺• | Molecular Ion | 142 |
| [C₆H₇S]⁺ | [M - CH₃ - H₂O]⁺• | 111 |
| [C₇H₉S]⁺ | [M - OH]⁺ | 125 |
| [C₆H₇OS]⁺ | [M - CH₃]⁺ | 127 |
| [C₅H₅S]⁺ | Loss of C₂H₅O• | 97 |
This table is predictive and actual fragmentation may vary based on ionization conditions.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. The presence of sulfur in this compound is particularly useful for this analysis due to its distinct isotopic signature.
Sulfur has a prominent isotope, ³⁴S, with a natural abundance of approximately 4.21%. This results in a characteristic M+2 peak in the mass spectrum that is significantly more intense than what would be expected from the contribution of ¹³C isotopes alone. By analyzing the isotopic abundance pattern, specifically the ratio of the M⁺ to the M+2 peak, the presence and number of sulfur atoms in the molecule can be confirmed.
HRMS can distinguish between ions with the same nominal mass but different elemental formulas. For instance, it can differentiate a sulfur-containing fragment from a hydrocarbon fragment that happens to have the same integer mass. This capability is indispensable for the unambiguous structural elucidation of novel or unknown thiophene derivatives. The high mass accuracy of HRMS, often achieving resolving powers of up to several hundred thousand, enables the confident assignment of elemental formulas to observed ions. aps.org
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the absolute and relative stereochemistry, as well as for analyzing the intricate network of intermolecular interactions that govern the crystal packing.
For chiral molecules like this compound, which contains a stereocenter at the carbon atom bearing the hydroxyl group, single-crystal X-ray diffraction is the gold standard for determining its absolute and relative stereochemistry. By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of all atoms in the unit cell can be determined.
The determination of the absolute configuration often requires the presence of a heavy atom in the structure or the use of anomalous dispersion effects. In the absence of a heavy atom, the relative stereochemistry of multiple chiral centers within a molecule can still be unambiguously established. For derivatives of this compound, this technique can confirm the stereochemical outcome of synthetic transformations. The analysis of crystal structures of various thiophene derivatives has been instrumental in understanding their chemical and physical properties. acs.orgacs.org
The solid-state structure of this compound and its derivatives is dictated by a complex interplay of intermolecular interactions. These non-covalent forces determine the crystal packing and can significantly influence the material's physical properties.
C—H⋯O and C—H⋯S Hydrogen Bonds: Weak hydrogen bonds involving the carbon atoms of the thiophene ring or the methyl group as donors and the oxygen of the hydroxyl group or the sulfur of the thiophene ring as acceptors are expected to play a crucial role in the supramolecular assembly. nih.gov
π–π Stacking Interactions: The aromatic thiophene rings can engage in π–π stacking interactions, where the rings are arranged in a parallel or offset fashion. acs.org The strength and geometry of these interactions are influenced by the substituents on the ring.
Halogen Bonding and Other Interactions: For halogenated derivatives, interactions such as Cl⋯Cl, Cl⋯π, and other halogen bonds can be significant structure-directing forces. researchgate.net
The analysis of these interactions provides a deeper understanding of the principles of molecular recognition and self-assembly in the solid state. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. acs.org
Table 2: Common Intermolecular Interactions in Thiophene Derivatives
| Interaction Type | Description |
| C—H⋯O | A weak hydrogen bond between a C-H donor and an oxygen acceptor. nih.gov |
| C—H⋯S | A weak hydrogen bond involving the sulfur atom of the thiophene ring. nih.gov |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. acs.org |
| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. acs.orgacs.org |
The ability of this compound and its derivatives to form co-crystals with other molecules can be explored to modify their physicochemical properties. Co-crystals are crystalline solids that consist of two or more different molecules in the same crystal lattice. nih.gov The formation of co-crystals is driven by the same intermolecular interactions discussed above, particularly hydrogen bonding. researchgate.net
While this compound itself is not expected to exhibit significant tautomerism, some of its derivatives, particularly those containing keto-enol systems, could exist in different tautomeric forms. tsijournals.comnih.gov X-ray crystallography can be used to determine which tautomer is present in the solid state. In some cases, both tautomers may co-exist in the crystal lattice, and their equilibrium can be studied as a function of temperature or solvent of crystallization. The study of tautomeric equilibria is crucial for understanding the reactivity and biological activity of certain thiophene derivatives. nih.gov
Computational Chemistry and Theoretical Investigations of 1 3 Methylthiophen 2 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict the behavior of molecules from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (e.g., HOMO-LUMO, MEP)
A foundational step in the computational analysis of 1-(3-methylthiophen-2-yl)ethan-1-ol would involve geometry optimization using Density Functional Theory (DFT). This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. From this optimized geometry, key electronic properties can be calculated.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. This is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. Regions of negative potential (typically colored red) would indicate electron-rich areas, such as around the oxygen and sulfur atoms, while positive potential regions (blue) would highlight electron-poor areas, likely around the hydrogen atoms.
Prediction of Spectroscopic Parameters (NMR, IR, UV) and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions for this compound would be highly valuable. These predicted spectra could then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. For instance, calculated IR frequencies would correspond to specific vibrational modes, such as O-H stretching, C-H stretching, and the characteristic vibrations of the thiophene (B33073) ring.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would quantify the delocalization of electron density, particularly within the thiophene ring and potential intramolecular hydrogen bonding between the hydroxyl group and the thiophene sulfur. It would also reveal charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding the molecule's stability and reactivity.
Atom in Molecules (AIM) and Electron Localization Function (ELF) Studies
The Quantum Theory of Atoms in Molecules (AIM) would be used to analyze the topology of the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify bond critical points and ring critical points. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space, offering a clear visualization of chemical bonds and lone pairs. For the title compound, these analyses would provide a detailed picture of the bonding within the thiophene ring and the nature of the C-S, C-O, and O-H bonds.
Molecular Dynamics Simulations and Conformational Searching
Due to the presence of rotatable bonds, this compound can exist in multiple conformations. A conformational search would be necessary to identify the various low-energy conformers. Subsequently, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the molecule over time, including conformational changes and interactions with solvent molecules. This would provide a more realistic picture of the molecule's behavior in solution.
In Silico Predictions of Reaction Pathways and Mechanistic Insights
Computational methods can be used to explore potential reaction pathways for this compound. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated by calculating the energies of reactants, transition states, and products. This would provide valuable mechanistic insights and help in the design of new synthetic routes or in understanding its biological activity.
Computational Investigations of this compound Fall Short of In-Depth Analysis
Despite the growing interest in thiophene derivatives within computational chemistry, specific and detailed theoretical investigations into the compound this compound, particularly concerning the computational screening for novel derivatives and structural modulations, remain conspicuously absent from publicly available scientific literature.
While computational studies are a cornerstone of modern drug discovery and materials science, allowing for the prediction of molecular properties and the rational design of new compounds, this compound appears to have been overlooked in this area of research. Extensive searches of chemical and academic databases have yielded information on its synthetic precursor, 1-(3-methylthiophen-2-yl)ethanone, but provide no significant data on the computational analysis of the alcohol derivative itself.
The exploration of novel derivatives through computational screening typically involves the in-silico modification of a parent molecule and the subsequent calculation of various physicochemical and pharmacokinetic parameters. This process allows researchers to identify promising candidates with enhanced properties, such as improved binding affinity to a biological target or more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, no such studies detailing these modifications for this compound have been published.
Similarly, structural modulation studies, which use computational methods to understand how changes in a molecule's three-dimensional structure affect its activity, are not available for this specific compound. Such investigations are crucial for establishing structure-activity relationships (SAR), a fundamental concept in medicinal chemistry.
The absence of this data precludes the creation of detailed research findings and data tables that would typically form the core of a computational chemistry analysis. For a comprehensive understanding of the potential of this compound and its derivatives, dedicated computational studies would be required. These would likely involve density functional theory (DFT) calculations to determine its electronic properties, molecular docking simulations to predict its binding modes with various protein targets, and molecular dynamics simulations to understand its behavior in a biological environment.
Until such research is undertaken and published, the computational and theoretical landscape of this compound and its potential derivatives remains largely unexplored.
Role of 1 3 Methylthiophen 2 Yl Ethan 1 Ol in Specific Synthetic Applications
As a Chiral Building Block in Asymmetric Synthesis
The enantiomerically pure forms of 1-(3-Methylthiophen-2-yl)ethan-1-ol, particularly the (R)-enantiomer, are valuable chiral building blocks in asymmetric synthesis. The presence of a stereogenic center at the carbinol carbon allows for the transfer of chirality to new molecules, a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
A significant method for obtaining enantiomerically enriched this compound is through enzymatic kinetic resolution (EKR). This biocatalytic approach utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of the racemic alcohol. For instance, lipases are commonly employed to selectively acylate one enantiomer, leaving the other unreacted and thus allowing for their separation. This method has been demonstrated to produce (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol with high enantiomeric excess.
The application of these chiral alcohols as building blocks is predicated on their ability to introduce a specific stereochemistry into a target molecule. While specific examples of its direct use as a chiral auxiliary to control subsequent stereoselective reactions are not extensively documented in publicly available research, the availability of the enantiomerically pure compound suggests its potential in this capacity. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being cleaved.
Table 1: Enantioselective Synthesis of (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol
| Method | Enzyme/Catalyst | Substrate | Product | Enantiomeric Excess (ee) |
| Enzymatic Kinetic Resolution | Lipase | Racemic this compound | (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol | >99% |
As a Key Intermediate in Multi-step Total Synthesis of Natural Products and Analogues
Development of New Catalytic Systems Utilizing or Affecting the Compound
The synthesis of this compound itself has been a subject for the development of new catalytic systems, particularly in the realm of asymmetric reduction. The enantioselective reduction of the corresponding prochiral ketone, 2-acetyl-3-methylthiophene, is a direct route to the chiral alcohol.
Biocatalysis has emerged as a powerful tool for this transformation. Ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of 2-acetyl-3-methylthiophene, yielding the chiral alcohol with high enantioselectivity. These enzyme-based systems offer a green and efficient alternative to traditional chemical catalysts. The development of these biocatalytic systems involves screening for suitable enzymes and optimizing reaction conditions to achieve high conversion and enantiomeric excess.
While the compound is a product of these catalytic systems, there is limited information available on its direct utilization as a ligand or modifier in the development of new catalytic systems for other reactions.
Table 2: Catalytic Systems for the Synthesis of this compound
| Reaction Type | Catalyst Type | Catalyst Example | Substrate | Product | Key Finding |
| Asymmetric Reduction | Biocatalyst | Ketoreductase (KRED) | 2-Acetyl-3-methylthiophene | (R)- or (S)-1-(3-Methylthiophen-2-yl)ethan-1-ol | High enantioselectivity and conversion. |
Applications as a Chemical Intermediate in the Production of Advanced Materials
Thiophene-containing polymers, such as poly(3-alkylthiophene)s (P3ATs), are a significant class of advanced materials known for their conducting and semiconducting properties, finding applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) magtech.com.cnnih.govvtt.fi. These polymers are typically synthesized from 3-alkylthiophenes.
Although this compound contains the requisite 3-methylthiophene (B123197) core, its direct application as a chemical intermediate in the production of these advanced materials is not well-documented in the available literature. The hydroxyl group would likely require modification or removal to facilitate the polymerization reactions commonly used to produce P3ATs. While its precursor, 2-acetyl-3-methylthiophene, has been used in the synthesis of various thiophene (B33073) derivatives sigmaaldrich.com, the pathway from this compound to functional polymers is not explicitly detailed. Therefore, specific research findings on its role as an intermediate in advanced material production are currently limited.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Reactivity Pathways and Mechanistic Nuances
While the basic reactivity of thiophene (B33073) and its derivatives is well-established, there remains a significant opportunity to explore the undiscovered reactivity pathways and mechanistic nuances of 1-(3-Methylthiophen-2-yl)ethan-1-ol. The interplay between the hydroxyl group and the substituted thiophene ring can lead to unique chemical transformations. Future research could focus on:
Novel Cyclization Reactions: Investigating new methods for intramolecular cyclization, potentially leading to the formation of novel fused heterocyclic systems. For instance, reactions involving the hydroxyl group and an adjacent functional group on the thiophene ring could be explored.
Asymmetric Catalysis: Developing enantioselective methods for the synthesis and transformation of this compound is a critical area. This would provide access to chiral building blocks with defined stereochemistry, which is crucial for applications in medicinal chemistry.
Mechanistic Investigations: Employing advanced spectroscopic and computational techniques to elucidate the mechanisms of known and newly discovered reactions. Understanding the role of the methyl group and the position of the ethanol (B145695) substituent on the thiophene ring's reactivity will be key to designing more efficient and selective synthetic methods. For example, detailed studies on the Vilsmeier-Haack reaction of related 2-acetylthiophenes could provide insights into the reactivity of the thiophene core. mdpi.com
Integration into Automated and High-Throughput Synthesis Platforms for Derivative Libraries
The demand for large and diverse collections of molecules for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. Integrating this compound into these workflows would enable the rapid generation of extensive derivative libraries.
Key areas of focus include:
Solid-Phase Synthesis: Developing robust methods for anchoring this compound or its precursors to a solid support. This would facilitate the use of automated synthesizers for the parallel synthesis of a multitude of derivatives. nih.gov
Flow Chemistry: Utilizing continuous-flow reactors for the synthesis of derivatives. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and the potential for seamless multi-step syntheses. nih.govnih.gov
"Click" Chemistry: Designing derivatives of this compound that are amenable to "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This would allow for the rapid and efficient construction of complex molecules from a library of building blocks. rsc.org
The ability to generate large libraries of thiophene-based compounds will significantly accelerate the discovery of new molecules with desired properties. researchgate.net
Strategic Design and Synthesis of Derivatives for Structure-Activity Relationship Studies in Chemical Biology
Thiophene-containing compounds are known to exhibit a wide range of biological activities. rsc.orgderpharmachemica.com Strategic design and synthesis of derivatives of this compound for structure-activity relationship (SAR) studies are crucial for identifying new therapeutic agents.
Future research in this area should involve:
Target-Oriented Synthesis: Designing and synthesizing derivatives that are predicted to interact with specific biological targets, such as enzymes or receptors. This can be guided by computational modeling and an understanding of the target's structure.
Fragment-Based Drug Discovery (FBDD): Utilizing this compound as a fragment for screening against biological targets. Hits from these screens can then be elaborated to develop more potent and selective ligands. researchgate.netacs.org
Systematic SAR Studies: Synthesizing a systematic series of derivatives where specific structural features are varied, such as the nature and position of substituents on the thiophene ring and modifications to the ethanol side chain. This allows for a detailed understanding of how structural changes affect biological activity. georgiasouthern.edu
| Derivative Type | Potential Biological Target | Rationale for Design |
| Amine derivatives | G-protein coupled receptors (GPCRs), Ion channels | Introduction of a basic nitrogen atom can lead to interactions with acidic residues in protein binding sites. |
| Ester and amide derivatives | Hydrolases, Proteases | These functional groups can act as bioisosteres for other groups or be susceptible to enzymatic cleavage, leading to prodrug strategies. |
| Halogenated derivatives | Kinases, various enzymes | Halogen atoms can participate in halogen bonding and alter the electronic properties of the molecule, influencing binding affinity. |
| Fused-ring systems | DNA intercalators, various enzymes | Creating more rigid and planar structures can enhance stacking interactions with biological macromolecules. |
Development of Novel Thiophene-based Scaffolds for Materials Science Applications (e.g., optoelectronics, polymers)
Thiophene-based materials have shown immense promise in the field of materials science, particularly in electronics and optoelectronics. numberanalytics.com The unique electronic properties of the thiophene ring make it an excellent building block for functional organic materials. mdpi.com
Emerging research avenues include:
Organic Light-Emitting Diodes (OLEDs): Incorporating this compound derivatives into the design of new emissive materials or host materials for OLEDs. The substituents on the thiophene ring can be tuned to control the emission color and efficiency. psu.edumaterials-science.info
Organic Photovoltaics (OPVs): Using derivatives as donor or acceptor materials in the active layer of organic solar cells. The electronic properties of the thiophene unit can be tailored to optimize light absorption and charge transport. numberanalytics.com
Organic Field-Effect Transistors (OFETs): Developing new semiconducting materials based on polymers or small molecules derived from this compound for use in flexible and transparent electronics. mdpi.com
Covalent Organic Frameworks (COFs): Utilizing derivatives of this compound as building blocks for the construction of porous, crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com
Advanced Computational Design and Predictive Modeling for Next-Generation Thiophene Alcohols and Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Advanced computational design and predictive modeling can significantly accelerate the discovery and development of new thiophene alcohols and their derivatives.
Future efforts in this area should concentrate on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic, optical, and reactive properties of new derivatives. This can help in prioritizing synthetic targets with the most promising characteristics. acs.org
Molecular Docking and Dynamics Simulations: In the context of drug discovery, these techniques can be used to predict the binding modes and affinities of derivatives to biological targets, guiding the design of more potent inhibitors or agonists. researchgate.netbibliotekanauki.pl
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Developing predictive models that correlate the structural features of thiophene derivatives with their biological activity or material properties. These models can then be used to virtually screen large libraries of compounds.
Machine Learning and Artificial Intelligence: Employing AI-driven approaches to analyze large datasets of chemical information and predict the properties and synthetic routes for novel thiophene-based compounds.
By leveraging the power of computational chemistry, researchers can more efficiently explore the vast chemical space of thiophene derivatives and identify the most promising candidates for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
